molecular formula C17H19NO6S B14316882 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate CAS No. 112095-99-5

1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate

Cat. No.: B14316882
CAS No.: 112095-99-5
M. Wt: 365.4 g/mol
InChI Key: IAKUHSFRSVJNAN-UHFFFAOYSA-M
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Description

1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinium core with a phenyl group substituted with an oxoethoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate typically involves multiple steps, starting with the preparation of the pyridinium core. The key steps include:

    Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with methyl iodide under basic conditions to form 1-methylpyridinium iodide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Heck reaction, where the pyridinium iodide reacts with a phenyl halide in the presence of a palladium catalyst.

    Addition of the Oxoethoxy Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, where nucleophiles like amines or thiols replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted pyridinium derivatives.

Scientific Research Applications

1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-{2-[4-(2-hydroxyethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate: Similar structure but with a hydroxyethoxy group instead of an oxoethoxy group.

    1-Methyl-4-{2-[4-(2-methoxyethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate: Contains a methoxyethoxy group, offering different chemical properties.

Properties

CAS No.

112095-99-5

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenoxy]acetaldehyde;methyl sulfate

InChI

InChI=1S/C16H16NO2.CH4O4S/c1-17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)19-13-12-18;1-5-6(2,3)4/h2-12H,13H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IAKUHSFRSVJNAN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC=O.COS(=O)(=O)[O-]

Origin of Product

United States

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